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Compound of Interest

Compound Name:
N-(4-Chlorophenyl)-N-

(methylsulfonyl)alanine

CAS No.: 1008074-24-5

Cat. No.: B2942614 Get Quote

Executive Summary & Physicochemical Identity
N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is a specialized N,N-disubstituted amino acid

derivative. Unlike standard amino acids, the alpha-nitrogen is fully substituted with a para-

chlorophenyl group and a methylsulfonyl (mesyl) moiety. This structural modification drastically

alters its solubility, pKa, and metabolic stability compared to native alanine, making it a critical

scaffold in the design of LFA-1 antagonists, MMP inhibitors, and herbicide intermediates.

This guide provides a definitive breakdown of its molecular properties, synthesis pathways, and

validation protocols for researchers in medicinal chemistry and chemical biology.
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Property Value Precision Note

IUPAC Name

2-[N-(4-chlorophenyl)-N-

methylsulfonylamino]propanoic

acid

Definitive nomenclature

CAS Number 1008074-24-5 Primary Identifier

Molecular Formula C₁₀H₁₂ClNO₄S Confirmed Stoichiometry

Molecular Weight 277.72 g/mol Average Mass

Monoisotopic Mass 277.0176 Da For HRMS Calibration

Physical State Off-white to pale yellow solid Typical isolated form

Solubility DMSO, Methanol, DCM Insoluble in water (neutral pH)

pKa (Calc) ~3.8 (Carboxylic Acid)
Acidic due to N-sulfonyl E-

withdrawing effect

Structural Composition Analysis
The molecule is constructed from three distinct pharmacophores centered around the alanine

backbone:

Chiral Center: The

-carbon of the alanine moiety (usually S-configuration if derived from L-Alanine, though
racemization is a risk during synthesis).

Electron-Deficient Nitrogen: The nitrogen atom is non-basic due to the strong electron-

withdrawing nature of the sulfonyl group and the phenyl ring.

Lipophilic Domain: The p-chlorophenyl group provides significant hydrophobic interaction

potential.

Synthetic Architecture & Methodology
The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine requires a strategic

approach to prevent racemization and ensure high yield. The most robust route involves the N-
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alkylation of a sulfonamide or the N-sulfonylation of an N-aryl amino acid.

Below is the Preferred Synthetic Pathway (Route A), selected for its scalability and

reproducibility in a drug discovery setting.

Reaction Workflow Diagram

4-Chloroaniline
(Starting Material)

Step 1: N-Alkylation
(+ Ethyl 2-bromopropionate)

K2CO3, DMF, 80°C

Intermediate A:
N-(4-Cl-Ph)-Alanine Ester

Step 2: Sulfonylation
(+ MsCl / Pyridine)

0°C to RT

Intermediate B:
N-Mesyl Ester

Step 3: Hydrolysis
(LiOH / THF / H2O)

Saponification Target Product:
N-(4-Cl-Ph)-N-(Ms)Alanine

Acidification (HCl)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway from 4-chloroaniline to the final N-sulfonylated amino

acid.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl N-(4-chlorophenyl)alaninate

Rationale: Direct reaction of aniline with 2-bromopropionate is chosen over reductive

amination to strictly control the carbon chain length.

Protocol: Dissolve 4-chloroaniline (1.0 eq) in DMF. Add Potassium Carbonate (2.0 eq) and

Ethyl 2-bromopropionate (1.1 eq). Heat to 80°C for 12 hours.

Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aniline spot must disappear.
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Step 2: N-Sulfonylation

Rationale: The secondary amine formed in Step 1 is nucleophilic enough to react with

methanesulfonyl chloride (MsCl) but requires a base to scavenge HCl. Pyridine acts as both

solvent and base.

Protocol: Cool the crude ester from Step 1 (dissolved in DCM/Pyridine) to 0°C. Add MsCl

(1.2 eq) dropwise. Allow warming to RT over 4 hours.

Causality: Adding MsCl at RT causes exotherms that degrade the ester; 0°C addition is

mandatory for purity.

Step 3: Ester Hydrolysis (Saponification)

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH to prevent harsh

conditions that might cleave the sulfonamide bond (though sulfonamides are generally

stable, the N-aryl bond is sensitive).

Protocol: Dissolve Intermediate B in THF:Water (3:1). Add LiOH (3.0 eq). Stir at RT for 2

hours. Acidify with 1N HCl to pH 2 to precipitate the final acid.

Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

NMR Diagnostic Signals (Proton NMR in DMSO-d6)
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Moiety

Chemical Shift
(

)

Multiplicity Integration
Diagnostic
Value

-COOH 12.5 - 13.0 ppm Broad Singlet 1H

Confirms free

acid (Step 3

success).

Aromatic 7.30 - 7.50 ppm Multiplet (AA'BB') 4H

Characteristic of

para-substituted

chlorophenyl.

-CH 4.80 - 5.10 ppm Quartet 1H

Confirms alanine

backbone

integrity.

Sulfonyl-CH₃ 3.00 - 3.15 ppm Singlet 3H

Key Identifier:

Proves N-

sulfonylation.

Alanine-CH₃ 1.20 - 1.40 ppm Doublet 3H
Coupled to

-CH.

Mass Spectrometry Fragmentation Logic
In LC-MS (ESI-), the compound typically ionizes via deprotonation

.

Parent Ion: m/z ~276.0 (100%)

Isotope Pattern: A distinct M+2 peak at m/z 278.0 (~33% height of parent) confirms the

presence of one Chlorine atom.

Fragmentation (MS/MS):

Loss of
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(M - 44)

Decarboxylation.

Loss of

Cleavage of the sulfonamide bond.

Biological & Research Context
Pharmacological Relevance
This specific scaffold is often utilized in the development of:

MMP Inhibitors: The carboxylic acid binds the Zinc ion in the active site of Matrix

Metalloproteinases, while the N-aryl/sulfonyl groups fit into the S1' hydrophobic pocket.

Integrin Antagonists: Specifically LFA-1 (CD11a/CD18) inhibitors, where the N-aryl-N-

sulfonyl moiety mimics the ICAM-1 binding epitope.

Handling & Stability
Storage: -20°C, desiccated.

Solution Stability: Stable in DMSO for >2 weeks at RT. Unstable in aqueous base for

prolonged periods (risk of sulfonamide hydrolysis).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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